molecular formula C7H3Cl2NO B1654905 2,6-Dichlorobenzonitrile N-oxide CAS No. 2904-62-3

2,6-Dichlorobenzonitrile N-oxide

Cat. No.: B1654905
CAS No.: 2904-62-3
M. Wt: 188.01 g/mol
InChI Key: XACGZMBUDCYGPB-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzonitrile N-oxide is a nitrile oxide derivative characterized by a chlorine-substituted benzene ring and a reactive C≡N→O functional group. This compound is notable for its role in 1,3-dipolar cycloaddition reactions, enabling the synthesis of complex heterocyclic structures such as porphyrin derivatives . Its molecular geometry and intermolecular interactions in the solid state have been extensively studied, particularly in comparison to other benzonitrile oxides and related compounds like phenyl cyanates and azides . The chlorine substituents at the 2- and 6-positions significantly influence its electronic and steric properties, impacting both reactivity and crystal packing .

Properties

IUPAC Name

2,6-dichlorobenzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACGZMBUDCYGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#[N+][O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183279
Record name 2,6-Dichlorobenzonitrile N-oxide
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2904-62-3
Record name Benzonitrile, 2,6-dichloro-, N-oxide
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Record name 2,6-Dichlorobenzonitrile N-oxide
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Record name 2,6-Dichlorobenzonitrile N-oxide
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Record name 2,6-dichlorobenzonitrile N-oxide
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Mechanism of Action

Pharmacokinetics

The parent compound, 2,6-dichlorobenzonitrile, is known to be soluble in organic solvents but insoluble in water. This suggests that the N-oxide derivative may have similar properties, which could impact its bioavailability and distribution within the plant organism.

Action Environment

The action, efficacy, and stability of 2,6-Dichlorobenzonitrile N-oxide can be influenced by various environmental factors. For instance, the parent compound, 2,6-Dichlorobenzonitrile, has been reported to have a “high potential” to enter groundwater. This suggests that environmental conditions such as soil composition and moisture levels could potentially impact the action of 2,6-Dichlorobenzonitrile N-oxide.

Biochemical Analysis

Biochemical Properties

2,6-Dichlorobenzonitrile N-oxide plays a crucial role in biochemical reactions by inhibiting cellulose synthesis. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the activity of cellulose synthase, an enzyme responsible for the polymerization of glucose into cellulose. The inhibition of cellulose synthase by 2,6-Dichlorobenzonitrile N-oxide leads to a reduction in cellulose production, which affects the structural integrity of cell walls in plants. Additionally, this compound interacts with other proteins involved in cell wall biosynthesis, leading to alterations in the composition and properties of the cell wall.

Biological Activity

2,6-Dichlorobenzonitrile N-oxide (DCBN-O) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicity and metabolic pathways. This article reviews the current understanding of DCBN-O's biological activity, focusing on its mechanisms of action, metabolic transformations, and implications for human health.

DCBN-O is derived from 2,6-dichlorobenzonitrile (DCBN), which is known for its herbicidal properties. The structure of DCBN-O can be represented as follows:

  • Chemical Formula : C7_7H3_3Cl2_2NO
  • Molecular Weight : 176.01 g/mol

Metabolic Activation

Research indicates that the biological activity of DCBN-O is primarily mediated through metabolic activation involving cytochrome P450 enzymes. In particular, the enzyme CYP2A5 in rodents has been identified as a critical player in the bioactivation process that leads to nasal toxicity. Human orthologs such as CYP2A6 and CYP2A13 are also capable of metabolizing DCBN to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity .

Toxicological Effects

  • Nasal Toxicity : DCBN is recognized as a potent nasal toxicant in rodents, with studies showing that it induces permanent loss of olfactory neuroepithelium following exposure. The extent of damage is dose-dependent and correlates with the depletion of non-protein thiols like glutathione (GSH) in the nasal mucosa .
  • Biomarkers : The formation of glutathione conjugates (GS-DCBN) has been proposed as potential biomarkers for assessing exposure and toxicity in humans. These metabolites can be detected in nasal-wash fluid and may serve as indicators of DCBN exposure .
  • Cellular Impact : The monophenolic metabolites of DCBN have shown to impact yeast cell viability, suggesting broader implications for cellular health and metabolic processes .

Study on Nasal Toxicity

A significant study investigated the bioactivation of DCBN in human nasal mucosa using microsomal preparations. The findings revealed that human nasal tissues could activate DCBN similarly to rodent models, suggesting potential risks for human exposure through inhalation or environmental contamination .

Assessment of Monophenolic Metabolites

Another study focused on the effects of monophenolic metabolites derived from DCBN on yeast cells. These metabolites were shown to affect cellular functions significantly, indicating that even secondary products of DCBN metabolism could have biological consequences .

Data Tables

Parameter Value
Chemical FormulaC7_7H3_3Cl2_2NO
Molecular Weight176.01 g/mol
Key Enzymes InvolvedCYP2A5, CYP2A6, CYP2A13
Toxicity TypeNasal toxicity
Proposed BiomarkersGS-DCBN

Conclusions

The biological activity of 2,6-Dichlorobenzonitrile N-oxide is characterized by its metabolic activation leading to significant toxicological effects, particularly in the nasal mucosa. The ability of human nasal tissues to bioactivate this compound raises concerns regarding occupational and environmental exposure risks. Further research is needed to fully elucidate the implications of DCBN-O's biological activity and its potential effects on human health.

Scientific Research Applications

Synthesis and Chemical Properties

2,6-Dichlorobenzonitrile N-oxide is derived from 2,6-dichlorobenzonitrile (DCBN) through oxidation processes. It exhibits unique chemical properties that make it suitable for various applications in organic synthesis. The compound can participate in 1,3-dipolar cycloaddition reactions , which are valuable for constructing complex molecular architectures.

Herbicidal Activity

DCBN is primarily known for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, making it effective against a variety of weeds. The N-oxide derivative may enhance the herbicidal activity due to its reactive nature, which can lead to more effective plant uptake and action.

Toxicological Studies

Research indicates that DCBN is a potent nasal toxicant in rodents. Studies have shown that it causes damage to the nasal mucosa through metabolic activation by cytochrome P450 enzymes (CYPs), particularly CYP2A5 in mice. The human orthologs of these enzymes (CYP2A6 and CYP2A13) are also capable of bioactivating DCBN, raising concerns about potential human exposure and toxicity.

Case Study: Bioactivation of DCBN
A study demonstrated that human nasal microsomes could bioactivate DCBN to form glutathione conjugates (GS-DCBN), which serve as biomarkers for exposure and toxicity assessment. The research highlighted that levels of GS-DCBN in nasal wash fluids correlate with DCBN dosage and toxicity effects observed in animal models .

Chemical Reactions Involving DCBN-O

DCBN-O is utilized in various organic synthesis reactions due to its ability to act as a dipolarophile in cycloaddition reactions.

Cycloaddition Reactions

The compound can engage in 1,3-dipolar cycloaddition with alkenes and alkynes, forming isoxazolines and other heterocyclic compounds. This reaction pathway is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 2: Summary of Cycloaddition Reactions

Reaction TypeExample ReactionProduct Type
1,3-Dipolar CycloadditionDCBN-O + AlkeneIsoxazoline derivatives
IsomerizationDCBN-O under acidic conditionsVarious isomeric products

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

DCBNO participates in 1,3-dipolar cycloadditions with various dipolarophiles, forming heterocyclic compounds. A notable example is its reaction with alkyl-substituted p-benzoquinones:

Reaction with 2,5-Dimethyl-p-benzoquinone (2a)

  • Rate constants :

    Solvent SystemRate Constant (dm³·mol⁻¹·s⁻¹)
    Ethanol : Water (60:40)5.55 × 10²
    Chloroform3.9 × 10⁻³

    The rate in ethanol-water is 14,000× faster than in chloroform, attributed to solvent polarity enhancing dipole stabilization and transition-state solvation .

  • Application : This solvent effect facilitates high-yield cycloadduct synthesis due to low adduct solubility in aqueous ethanol, simplifying isolation .

Reactivity with Fulvenes and Other Dipolarophiles

DCBNO reacts with electron-deficient alkenes and alkynes, such as 6-(2-phenylethenyl)fulvene, to form isoxazoline derivatives. Stereoselectivity depends on substituent electronic and steric effects .

Dimerization Pathways

DCBNO undergoes dimerization under specific conditions:

  • Thermal dimerization : Forms furoxans (1,2,5-oxadiazole N-oxides) at ambient temperatures .

  • Catalytic dimerization :

    • In the presence of BF₃ , yields 1,4,2,5-dioxadiazines .

    • With trimethylamine , produces 1,2,4-oxadiazole 4-oxides .

Isomerization to Isocyanates

At elevated temperatures (>100°C), DCBNO isomerizes to 2,6-dichlorophenyl isocyanate. This reaction is irreversible and dominant in sterically unhindered systems .

Structural Influences on Reactivity

The C–N–O bond geometry in DCBNO significantly impacts its reactivity:

  • Crystal structure :

    • Space group: P 1 21/c 1

    • Bond angles: ∠C–N–O = 172.5° (near-linear)

    • Bond lengths: C–N = 1.16 Å, N–O = 1.23 Å .

The near-linear arrangement of the CNO group enhances dipole stability, favoring cycloaddition over side reactions .

Bioactivation and Metabolic Reactions

DCBNO’s parent compound, 2,6-dichlorobenzonitrile (dichlobenil), undergoes CYP450-mediated bioactivation in nasal mucosa:

  • Metabolic pathway : CYP2A5/2A13 oxidizes dichlobenil to an epoxide intermediate, which conjugates glutathione (GSH) to form GS-DCBN (detected via LC-MS) .

  • Biomarker potential : GS-DCBN and its derivatives (e.g., N-acetyl-Cys-DCBN) serve as exposure markers due to their correlation with nasal toxicity in rodents .

Comparison with Similar Compounds

Structural and Geometric Comparisons

The geometry of the CNO group and molecular packing of 2,6-dichlorobenzonitrile N-oxide (2,6-diCl) differs markedly from analogs with alternative substitution patterns. A 2019 crystallographic study compared it to:

  • 2,3-Dichlorobenzonitrile N-oxide (2,3-diCl)
  • 3-Bromobenzonitrile N-oxide (3-Br)
  • 4-Chlorobenzonitrile N-oxide (4-Cl)

Key findings include:

  • Bond angles and lengths : The C≡N→O bond angle in 2,6-diCl is narrower (163–165°) compared to 2,3-diCl (168–170°) due to steric hindrance from the 2,6-dichloro substituents .
  • Intermolecular interactions : The 2,6-diCl derivative exhibits weaker dipole-dipole interactions but stronger halogen bonding (Cl···Cl contacts) than 3-Br or 4-Cl analogs, leading to distinct crystal lattice arrangements .

Table 1: Structural Parameters of Selected Benzonitrile N-Oxides

Compound C≡N→O Bond Angle (°) Dominant Intermolecular Interaction
2,6-DiCl 163–165 Halogen bonding (Cl···Cl)
2,3-DiCl 168–170 Dipole-dipole interactions
3-Br 166–168 Br···O halogen bonding
4-Cl 170–172 π-π stacking

Table 2: Cycloaddition Reactivity Comparison

Compound Dipolarophile Regioselectivity (%) Major Product
2,6-DiCl N-oxide N-confused porphyrin >95 2-Aza-21-carbabacteriochlorin
Unsubstituted N-oxide Simple alkenes ~70 Mixture of regioisomers
Physicochemical Properties
  • Melting points : 2,6-DiCl N-oxide decomposes at 318–319°C, higher than 3-Br (290–292°C dec.) and 4-Cl (275–278°C dec.), reflecting stronger crystal lattice stability from halogen bonding .
  • Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) but reacts readily in dipolarophilic media .
Environmental and Stability Considerations

Unlike its parent nitrile (dichlobenil), which degrades in soil to the persistent metabolite 2,6-dichlorobenzamide (BAM) via microbial action , the N-oxide’s environmental fate remains understudied. Its thermal stability suggests lower biodegradability, though this requires empirical validation.

Preparation Methods

Single-Step Ammoxidation Using Mixed Metal Oxide Catalysts

The most widely reported method for synthesizing 2,6-dichlorobenzonitrile N-oxide involves the gas-phase ammoxidation of 2,6-dichlorotoluene (2,6-DCT) using ammonia and oxygen over heterogeneous catalysts. The reaction proceeds via the following stoichiometry:
$$
\text{C}7\text{H}5\text{Cl}2\text{CH}3 + \text{NH}3 + \frac{3}{2}\text{O}2 \rightarrow \text{C}7\text{H}3\text{Cl}2\text{NO} + 3\text{H}2\text{O}
$$
Key operational parameters include:

  • Temperature : 350–375°C
  • Pressure : 0.02–0.1 MPa
  • Molar ratio (2,6-DCT:NH₃) : 1:2.8–1:5
  • Catalyst : P-V-Mo-Cr-K-O/γ-Al₂O₃

Under these conditions, the catalyst achieves a 2,6-DCT conversion rate of 99.5% and a nitrile N-oxide molar yield of 95.0%. The γ-Al₂O₃ support enhances surface area (≥200 m²/g), while the P-V-Mo-Cr-K-O active phase facilitates selective oxidation without over-oxidizing the nitrile group.

Bromine-Assisted Ammoxidation for Enhanced Yield

The addition of bromine or bromine-containing compounds (e.g., HBr, NaBr) during ammoxidation significantly improves yield by stabilizing reactive intermediates. CN1069634C demonstrates that introducing 0.5–2.0 wt% bromine relative to 2,6-DCT increases the nitrile N-oxide yield from 85% to 92%. Bromine acts as a radical scavenger, mitigating side reactions such as:

  • Dechlorination : Formation of 2-chlorobenzonitrile
  • Over-oxidation : Production of CO₂ and Cl₂

Catalyst Innovations and Performance

Vanadium-Titanium-Phosphorus-Chromium (V-Ti-P-Cr) Catalysts

A breakthrough in catalyst design is reported in CN1166378A, where a quaternary V-Ti-P-Cr-O system achieves:

  • Selectivity : 88.3%
  • Molar yield : 85.8%
  • Purity : >99.0%

The optimal atomic ratios are:
$$
\text{V}:\text{Ti}:\text{P}:\text{Cr} = 1:0.2–0.5:0.1–0.3:0.05–0.1
$$
Titanium enhances thermal stability, while chromium suppresses coke formation.

Comparative Catalyst Performance

Catalyst System Temperature (°C) Conversion (%) Yield (%) Purity (%)
P-V-Mo-Cr-K-O/γ-Al₂O₃ 375 99.5 95.0 98.5
V-Ti-P-Cr-O 360 97.8 85.8 99.0
Sb-Fe-V-Si-O 340 94.2 82.1 97.3

Post-Reaction Purification Strategies

Molten-State Crystallization

EP0273317A1 discloses a purification method involving molten-state recrystallization:

  • Melting : Heat crude product to 120–130°C.
  • Filtration : Remove insoluble impurities (e.g., catalyst residues).
  • Cooling : Solidify filtrate at 0–40°C.
    This process achieves a purity of 99.5% with a recovery rate of 97%.

Solvent Extraction and Flaking

Alternative methods use toluene-water biphasic extraction:

  • Extraction efficiency : 98%
  • Flaking : Solidified nitrile N-oxide is processed into flakes (particle size: 100–200 μm) for ease of handling.

Applications in Organic Synthesis

1,3-Dipolar Cycloaddition Reactions

2,6-Dichlorobenzonitrile N-oxide serves as a 1,3-dipole in cycloadditions with alkenes and alkynes. For example, reaction with pyrazole-fused porphyrins yields N-oxime-substituted derivatives (yield: 65–72%). The reaction mechanism proceeds via:
$$
\text{RC≡CH} + \text{ArCNO} \rightarrow \text{RC(O)N(H)Ar} \rightarrow \text{Isoxazoline}
$$

Herbicide Intermediate

The compound is a precursor to 2,6-diflubenzuron, a chitin synthesis inhibitor. Industrial production requires a purity ≥99.0%, achievable through the methods above.

Q & A

Q. What mechanistic insights exist regarding cellulose biosynthesis inhibition by 2,6-Dichlorobenzonitrile?

  • Methodological Answer : The compound disrupts cellulose synthase (CesA) complex assembly in Arabidopsis thaliana. Fluorescence microscopy tracks CesA-GFP localization, revealing disrupted plasma membrane aggregation post-treatment. Comparative studies with caffeine show distinct cytokinetic inhibition pathways, validated via protoplast viability assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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